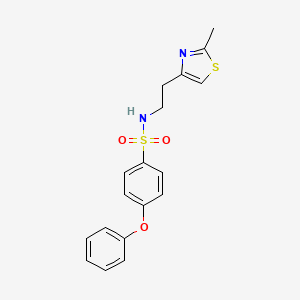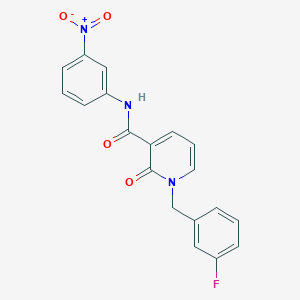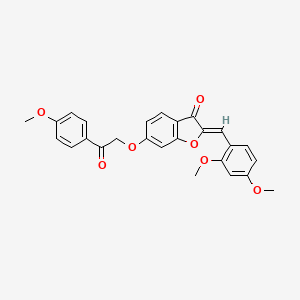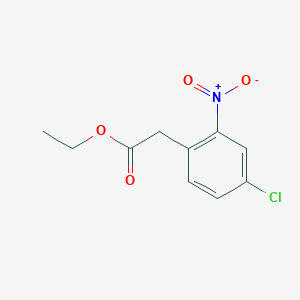
N-(2-(2-Methylthiazol-4-yl)ethyl)-4-phenoxybenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives, which share a common sulfonamide moiety and are of interest due to their diverse biological activities. For instance, benzenesulfonamides with a phenylthiazol moiety have been evaluated as inhibitors of kynurenine 3-hydroxylase, showing potential for neurological applications . Similarly, arylsulfonamide analogs with a chromene base have been investigated for their anti-cancer properties by inhibiting the HIF-1 pathway . These studies suggest that the compound may also possess significant biological activity, warranting further investigation.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the attachment of various functional groups to the benzenesulfonamide core. For example, the synthesis of high-affinity inhibitors of kynurenine 3-hydroxylase involved the introduction of a phenylthiazol group to the benzenesulfonamide scaffold . Another study reported the synthesis of a bi-triazole precursor involving a benzenesulfonamide derivative, which was achieved in two steps with an overall yield of 80% . These examples demonstrate the versatility of benzenesulfonamide derivatives in chemical synthesis and their potential for generating compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, with the potential for tautomerism as seen in the crystal structure of a thiadiazolylidene benzenesulfonamide derivative . Tautomerism can significantly affect the properties and reactivity of a compound, and it is often necessary to use computational methods such as DFT-D calculations and solid-state NMR to accurately determine the predominant tautomeric form . The presence of various substituents on the benzenesulfonamide core can also lead to different crystalline forms and pseudosymmetry, as observed in 2-phenoxybenzenesulfonamide derivatives .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent, demonstrating the reactivity of the sulfonamide group towards electrophilic substitution reactions . The synthesis of novel benzenesulfonamide derivatives with potential anticancer activity involved the introduction of alkylthio and chloro groups, showcasing the compound's amenability to nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the poor water solubility of a HIF-1 pathway inhibitor necessitated its delivery in a formulation, highlighting the importance of solubility in the pharmacological optimization of these compounds . The crystal structure of a furanylidenesulfonamide derivative revealed its monoclinic space group and provided insights into its density and molecular geometry, which are crucial for understanding its physical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
- Forscher haben neuartige Thiazol-(Benz)azolderivate synthetisiert, die diese Verbindung enthalten, um ihr Antitumorpotential zu untersuchen .
Antitumoraktivität
Antibakterielle Aktivität
Wirkmechanismus
Target of Action
The primary targets of N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide are various types of fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, and Botrytis cinerea . These fungi are responsible for a variety of plant diseases, leading to significant crop losses .
Mode of Action
The compound interacts with its fungal targets, inhibiting their growth and proliferation .
Biochemical Pathways
Given its fungicidal activity, it can be inferred that the compound interferes with essential biochemical pathways in fungi, disrupting their normal functions and leading to their death .
Result of Action
The result of the action of N-(2-(2-methylthiazol-4-yl)ethyl)-4-phenoxybenzenesulfonamide is the inhibition of fungal growth and proliferation . This leads to a reduction in the incidence and severity of fungal diseases in crops, thereby preventing crop losses .
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-14-20-15(13-24-14)11-12-19-25(21,22)18-9-7-17(8-10-18)23-16-5-3-2-4-6-16/h2-10,13,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSINOBLYALSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2540766.png)
![2-[1-(2-Phenylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2540767.png)
![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)


![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)

